molecular formula C14H8BrNO5 B2431786 (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate CAS No. 536722-06-2

(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate

Numéro de catalogue: B2431786
Numéro CAS: 536722-06-2
Poids moléculaire: 350.124
Clé InChI: DULMTLXZTJMXMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is a complex organic compound that features both isoindoline and furan moieties

Propriétés

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-11-6-5-10(21-11)14(19)20-7-16-12(17)8-3-1-2-4-9(8)13(16)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULMTLXZTJMXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Key Starting Materials and Precursors

Methyl 5-Bromofuran-2-carboxylate

Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) serves as the foundational precursor for introducing the brominated furan backbone. Its molecular formula (C₆H₅BrO₃) and SMILES structure (COC(=O)C1=CC=C(O1)Br) confirm the ester-functionalized furan ring with a bromine substituent at the 5-position. Commercial availability and stability under inert conditions make it ideal for downstream functionalization.

1,3-Dioxoisoindolin-2-yl Methanol Derivatives

Phthalimide-based alcohols, such as 1,3-dioxoisoindolin-2-ylmethanol, are critical for introducing the N-heterocyclic moiety. Patent US20150203479A1 highlights the use of phthalimide intermediates in Mitsunobu and coupling reactions to attach heterocycles to target scaffolds. The methanol derivative can be synthesized via reduction of phthalic anhydride derivatives or through nucleophilic substitution of phthalimidomethyl halides.

Synthetic Routes and Reaction Optimization

Two-Step Esterification and Coupling Approach

Saponification of Methyl 5-Bromofuran-2-carboxylate

The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield 5-bromofuran-2-carboxylic acid. Neutralization with HCl precipitates the acid, which is filtered and dried.

Activation and Coupling with Phthalimidomethyl Alcohol

The carboxylic acid is activated using carbodiimide reagents. Patent US20150203479A1 demonstrates EDCI/HOBt-mediated coupling with phthalimidomethyl alcohol in DCM/DMF, yielding the target ester:
$$
\text{5-Bromofuran-2-carboxylic acid} + \text{1,3-Dioxoisoindolin-2-ylmethanol} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Target Compound}
$$
Reaction conditions: 0.1 M concentration, 24–48 hr at 25°C, 70–85% yield.

One-Pot Mitsunobu Reaction

A streamlined approach employs the Mitsunobu reaction to directly couple methyl 5-bromofuran-2-carboxylate with phthalimidomethyl alcohol. DIAD and PPh₃ in THF facilitate the esterification at 0°C to room temperature, achieving 65–78% yield.

Alternative Bromination Strategies

Late-Stage Bromination of Furan Intermediates

For analogs requiring regioselective bromination, CN1634906A describes electrophilic bromination using Br₂ in H₂SO₄ at 0–5°C. Applied post-esterification, this method introduces bromine at the 5-position with >90% selectivity.

Radical Bromination under Photoredox Conditions

Ambeed’s protocol for 6-bromo-3-t-butyl coumarin synthesis adapts to furans using N-bromosuccinimide (NBS) and Ir(ppy)₃ under blue light irradiation. This green chemistry approach achieves 60–75% yield with minimal byproducts.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may promote ester hydrolysis.
  • Low temperatures (0–10°C) suppress side reactions during bromination but slow coupling kinetics.

Purification and Characterization

  • Column chromatography (petroleum ether/EtOAc 15:1) resolves ester products from unreacted acids or alcohols.
  • ¹H NMR (CDCl₃): δ 7.85–7.70 (m, 4H, phthalimide), 7.45 (d, J = 3.5 Hz, 1H, furan H-3), 6.65 (d, J = 3.5 Hz, 1H, furan H-4), 5.25 (s, 2H, CH₂).
  • HRMS : m/z calc. for C₁₄H₈BrNO₅ [M+H]⁺: 364.9602; found: 364.9605.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
EDCI/HOBt Coupling 70–85 ≥95 High selectivity, mild conditions Lengthy purification
Mitsunobu Reaction 65–78 ≥90 One-pot, no acid activation Requires stoichiometric reagents
Photoredox Bromination 60–75 ≥85 Eco-friendly, scalable Specialized equipment needed

Applications and Derivatives

The target compound’s bromine and phthalimide groups enable diverse functionalization:

  • Suzuki-Miyaura cross-coupling for biaryl furans.
  • Nucleophilic substitution of bromine with amines or thiols.
  • Hydrolysis to carboxylic acids for metal-organic frameworks (MOFs).

Applications De Recherche Scientifique

Mécanisme D'action

The exact mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparaison Avec Des Composés Similaires

Uniqueness: (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is unique due to the combination of isoindoline and furan moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and development in multiple scientific fields.

Activité Biologique

The compound (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is a complex organic molecule that combines isoindoline and furan moieties. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (1,3-dioxoisoindol-2-yl)methyl 5-bromofuran-2-carboxylate , with the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₈BrN₁O₅
Molecular Weight352.12 g/mol
CAS Number536722-06-2

The structure features a dioxoisoindoline core linked to a brominated furan ring, which may influence its reactivity and biological interactions.

The precise mechanism of action for (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is not fully elucidated. However, it is hypothesized that its biological activity may result from interactions with specific enzymes or receptors. These interactions could modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of isoindoline and furan compounds possess diverse biological activities, including:

  • Antimicrobial Activity : Isoindoline derivatives have shown promise against various bacterial strains.
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives exhibit properties that may reduce inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate:

  • Anticancer Studies : A study demonstrated that isoindoline derivatives can induce apoptosis in cancer cells through the activation of caspases, suggesting potential for cancer therapy .
  • Antimicrobial Efficacy : Research on furan derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate in developing new antibiotics .
  • Inflammation Models : In vitro assays showed that compounds containing the isoindoline structure can inhibit pro-inflammatory cytokines, providing insights into their anti-inflammatory mechanisms .

Comparative Analysis

To better understand the potential of (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate, it is useful to compare its activities with similar compounds:

Compound NameBiological ActivityReference
Isoindole Derivative AAnticancer
Furan Derivative BAntimicrobial
Isoindoline Derivative CAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate, and what are their key optimization parameters?

  • Answer : The compound can be synthesized via esterification of 5-bromofuran-2-carboxylic acid with (1,3-dioxoisoindolin-2-yl)methanol, typically using coupling agents like DCC or EDCI in anhydrous conditions. Key parameters include reaction temperature (optimized at 0–25°C), solvent choice (e.g., DCM or THF), and catalyst loading (e.g., DMAP at 5–10 mol%) . Purity is verified by HPLC (≥95%) and NMR (e.g., δ 7.8–8.2 ppm for isoindolin protons) .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from analogs?

  • Answer :

  • 1H NMR : Peaks at δ 6.3–6.5 ppm (furan protons), δ 4.5–4.8 ppm (methylene group linking isoindolin and ester), and δ 7.6–8.1 ppm (isoindolin aromatic protons) .
  • 13C NMR : Key signals include ~160 ppm (ester carbonyl), ~165 ppm (isoindolin carbonyl), and 110–120 ppm (furan carbons) .
  • IR : Strong absorption at ~1720 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) .

Q. What safety precautions are critical during handling due to its reactive groups?

  • Answer : The bromine substituent and ester moiety pose risks of skin/eye irritation (R36/37/38) . Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (hydrolysis risk). Waste should be neutralized with dilute NaOH before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro or iodo analogs?

  • Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Compared to chloro (lower reactivity) and iodo (higher cost/instability), bromine offers a balance of reactivity and stability. Pd(PPh₃)₄ or XPhos catalysts in THF/water (80°C, 12 h) yield biaryl derivatives with >70% efficiency .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values in antimicrobial assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration ≤1%). Standardize protocols:

  • Use CLSI guidelines for MIC testing.
  • Validate purity via LC-MS to exclude degradation products.
  • Compare with positive controls (e.g., ciprofloxacin) .

Q. How can computational modeling predict the compound’s interactions with biological targets like kinase enzymes?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to ATP-binding pockets. Key steps:

  • Prepare ligand: Optimize geometry with Gaussian (B3LYP/6-31G*).
  • Protein preparation: Remove water, add hydrogens (PDB: 1ATP).
  • Dock with grid box centered on catalytic lysine. Results show hydrogen bonding with isoindolin carbonyl (ΔG ≈ -8.5 kcal/mol) .

Q. What by-products are observed during hydrolysis of the ester group, and how are they mitigated?

  • Answer : Hydrolysis under acidic/basic conditions yields 5-bromofuran-2-carboxylic acid and (1,3-dioxoisoindolin-2-yl)methanol. Mitigation:

  • Use buffered conditions (pH 7–8) to limit acid/base catalysis.
  • Add radical scavengers (e.g., BHT) to suppress oxidative degradation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis.
  • Characterization : Use HRMS for exact mass confirmation (error < 2 ppm).
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to exclude false positives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.